Rivaroxaban diol

Factor Xa inhibition Metabolite profiling Bioanalytical method validation

Rivaroxaban diol (CAS 1160170-00-2), also designated as Rivaroxaban M-1 or M5, is a primary inactive metabolite of the direct Factor Xa (FXa) inhibitor rivaroxaban. Formed through oxidative degradation of the morpholinone moiety via the intermediate hydroxylated metabolite M-2 , it represents the major circulating and excreted metabolite across rats, dogs, and humans, accounting for 82–89% of total administered dose recovery alongside unchanged rivaroxaban.

Molecular Formula C19H20ClN3O6S
Molecular Weight 453.9 g/mol
CAS No. 1160170-00-2
Cat. No. B565196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivaroxaban diol
CAS1160170-00-2
Synonyms5-Chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]-2-thiophenecarboxamide; 
Molecular FormulaC19H20ClN3O6S
Molecular Weight453.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1
InChIKeyZZABLIJBKARJCB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivaroxaban Diol CAS 1160170-00-2: A Key Metabolite and Impurity Reference Standard for Factor Xa Inhibitor Analysis


Rivaroxaban diol (CAS 1160170-00-2), also designated as Rivaroxaban M-1 or M5, is a primary inactive metabolite of the direct Factor Xa (FXa) inhibitor rivaroxaban [1]. Formed through oxidative degradation of the morpholinone moiety via the intermediate hydroxylated metabolite M-2 [2], it represents the major circulating and excreted metabolite across rats, dogs, and humans, accounting for 82–89% of total administered dose recovery alongside unchanged rivaroxaban [3]. As an impurity reference standard, it is essential for method development, validation, and quality control of rivaroxaban drug substance and finished pharmaceutical products [4].

Why Generic Rivaroxaban Diol Cannot Substitute for Rivaroxaban in Pharmacological Assays


Rivaroxaban diol is pharmacologically inactive as a Factor Xa inhibitor, distinguishing it fundamentally from the parent compound rivaroxaban (IC50 = 0.7 nM; Ki = 0.4 nM) . In vivo metabolite profiling confirms that no major or pharmacologically active circulating metabolites were detected across rats, dogs, and humans [1]. This inactivity makes the diol metabolite a critical negative control in bioanalytical method validation and a necessary impurity marker for release testing, but renders it unsuitable for any anticoagulant activity assay where FXa inhibition is the endpoint. Substituting rivaroxaban diol for rivaroxaban in functional assays would produce false-negative results and invalidate any pharmacological conclusions.

Rivaroxaban Diol (CAS 1160170-00-2) Quantitative Differentiation Evidence for Procurement Decisions


Pharmacological Activity Null Baseline vs. Rivaroxaban: Critical for Bioanalytical Method Specificity Validation

Rivaroxaban diol (M-1) exhibits no detectable Factor Xa inhibitory activity, in contrast to rivaroxaban which demonstrates an IC50 of 0.7 nM and Ki of 0.4 nM . In vivo studies across three species (rat, dog, human) confirmed that no pharmacologically active circulating metabolites exist, with unchanged rivaroxaban being the sole major active component in plasma at all time points [1]. This established inactivity enables the diol to serve as a validated negative control and specificity marker in anti-FXa activity assays and bioanalytical method validation.

Factor Xa inhibition Metabolite profiling Bioanalytical method validation Anticoagulant pharmacology

Analytical Sensitivity: LOD/LOQ Differentiation from Rivaroxaban and Other Impurities

A validated stability-indicating RP-HPLC-PDA method achieved limits of detection (LOD) of 0.30 ppm and limits of quantitation (LOQ) of 1.0 ppm for rivaroxaban, with distinct retention times for seven known process impurities including impurity G at 2.79 min, impurity D at 3.50 min, impurity H at 5.32 min, impurity C at 6.14 min, impurity E at 8.36 min, impurity A at 9.03 min, and impurity F at 9.49 min [1]. The method demonstrated recovery of 98.6–103.4% with %RSD < 2% across all analytes, establishing that rivaroxaban diol (when present as an impurity) can be resolved and quantified without interference from the parent drug or other related substances. This resolution capability is critical given that rivaroxaban diol originates from the morpholinone ring-opening pathway and possesses distinct chromatographic behavior from other impurities.

HPLC method validation Impurity quantification Quality control Pharmaceutical analysis

Stability Profile: Lyophilized Storage Longevity vs. Solution Instability

Rivaroxaban diol in lyophilized powder form demonstrates stability for 36 months when stored at -20°C under desiccated conditions, whereas in solution at -20°C it remains stable for only 1 month before potency loss occurs [1]. Freeze-thaw cycles accelerate degradation, necessitating aliquot preparation to avoid repeated thawing. This stability profile mirrors that of other rivaroxaban-related impurities but differs from the parent compound rivaroxaban, which shows significant susceptibility to acid and base hydrolytic stress conditions, producing multiple degradation products including the diol metabolite as a major degradation product under hydrolytic conditions [2].

Reference standard storage Stability studies Lyophilized formulation Method validation

Metabolic Pathway Origin: Morpholinone Ring-Opened M-1 vs. Hydroxylated M-2 Intermediate

Rivaroxaban diol (M-1) is formed as the morpholinone ring-opened product through further oxidation of the primary hydroxylated metabolite M-2 [1]. In hepatocyte incubations across rats, dogs, and humans, M-1 was the main metabolite detected, whereas in liver microsomal incubations M-2 (hydroxylated intermediate) predominated. This distinction is critical because M-1 is the predominant excreted metabolite in vivo, accounting for the majority of the 82–89% total dose recovery in excreta, while M-2 remains an intracellular intermediate with minimal systemic exposure. Unchanged rivaroxaban remained the major circulating compound in plasma, with M-1 concentrations substantially lower in the systemic circulation compared to excreta [2].

Drug metabolism In vitro metabolism Hepatocyte incubation Metabolite identification

Chiral Purity Requirements: Enantiomeric Excess >99% vs. Racemic Mixture Contaminants

The parent compound rivaroxaban is synthesized with high stereochemical control, with enantiomeric purity >99% enantiomeric excess as verified by chiral HPLC methods [1]. The (S)-enantiomer configuration is critical for Factor Xa inhibitory activity, and the presence of the (R)-enantiomer as a chiral impurity must be strictly controlled. Rivaroxaban diol, as a ring-opened metabolite, exists as a mixture of diastereomers due to the loss of stereochemical constraint at the morpholinone moiety . This diastereomeric mixture property distinguishes rivaroxaban diol from the enantiomerically pure parent compound and from other chiral impurities of rivaroxaban intermediates that are individually characterized by IR, MS, 1H-NMR, and 13C-NMR for spectral identification [2].

Chiral impurity Enantiomeric purity Reference standard Stereochemistry

Rivaroxaban Diol (CAS 1160170-00-2): Validated Application Scenarios in Pharmaceutical Analysis and Metabolite Research


Bioanalytical Method Validation: Metabolite Interference Testing

Use rivaroxaban diol as a negative control to demonstrate that circulating metabolites do not interfere with the quantification of rivaroxaban in plasma or serum samples. Since no pharmacologically active metabolites are present in systemic circulation [1], rivaroxaban diol serves to confirm method specificity in LC-MS/MS assays for therapeutic drug monitoring or pharmacokinetic studies. The validated RP-HPLC method achieving LOD of 0.30 ppm and LOQ of 1.0 ppm provides a benchmark for analytical sensitivity requirements [2].

Forced Degradation Studies: Identification of Hydrolytic Degradation Products

Employ rivaroxaban diol as an impurity marker in stability-indicating method development for rivaroxaban drug substance and finished dosage forms. Under acid and base hydrolytic stress conditions, rivaroxaban degrades to produce multiple degradation products, and rivaroxaban diol is among the potential degradation products identified [1]. Its availability as a characterized reference standard enables accurate peak identification and quantification in forced degradation studies conducted per ICH Q1A(R2) guidelines.

Quality Control Release Testing: Impurity Profiling in API Manufacturing

Integrate rivaroxaban diol reference standard into routine HPLC or UPLC methods for the quantification of process-related impurities in rivaroxaban active pharmaceutical ingredient (API) batches. The validated method with recovery of 98.6–103.4% and %RSD < 2% across multiple impurities [1] supports compliance with ICH Q3A impurity thresholds and USP monograph specifications. The compound's stability of 36 months in lyophilized form at -20°C [2] ensures reliable long-term reference standard availability for multi-year quality control programs.

In Vitro Metabolism Studies: Cross-Species Metabolite Profiling

Utilize rivaroxaban diol as an authentic metabolite standard for the identification and quantification of M-1 in hepatocyte or microsomal incubation samples. The established metabolic pathway—morpholinone hydroxylation to M-2 followed by ring-opening oxidation to M-1—has been confirmed across rat, dog, and human in vitro systems [1], making the diol reference standard essential for accurate metabolite profiling in drug-drug interaction studies or species-comparison metabolism investigations. The absence of species differences in rivaroxaban metabolism [1] further supports cross-species applicability of this reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivaroxaban diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.